2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethyl-5-[(4-hydroxypiperidin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-15-20-19-23(21-15)18(25)17(27-19)16(22-9-7-13(24)8-10-22)12-5-4-6-14(11-12)26-2/h4-6,11,13,16,24-25H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKJGAPWDIBKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 388.5 g/mol. The compound features a thiazolo-triazole core structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 887220-47-5 |
Research indicates that compounds similar to this compound may act on various biological targets:
- CNS Activity : The compound's piperidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors .
- Anticancer Properties : Some derivatives of thiazolo-triazole compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the thiazole structure can enhance antitumor activity .
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Anticancer Studies : A study on thiazolo-triazole derivatives indicated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was linked to apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : Research involving compounds with similar piperidine structures revealed their potential as neuroprotective agents in models of neurodegenerative diseases . These compounds were shown to enhance neuronal survival and reduce oxidative stress.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazolo-triazole compounds indicates that modifications to the substituents on the piperidine ring can significantly impact biological activity. For example:
Scientific Research Applications
Structural Characteristics
The compound features a unique thiazolo-triazole core combined with piperidine and methoxyphenyl substituents. This specific arrangement contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 388.49 g/mol.
Antitumor Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antitumor properties. Preliminary studies suggest that 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Case Study:
A study involving a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages. These findings highlight the compound's potential as an anticancer agent.
Antimicrobial Properties
The thiazole and triazole moieties are known for their antimicrobial activities. Initial studies suggest that this compound may exhibit effectiveness against both bacterial and fungal infections.
Case Study:
In vitro tests have shown promising results against various microbial strains, indicating potential for development into antimicrobial therapeutics.
Neurological Applications
The presence of the hydroxypiperidine group suggests possible interactions with neurotransmitter systems, making this compound a candidate for neurological research.
Mechanism of Action:
The compound may interact with specific receptors in the central nervous system, potentially influencing neuroactive pathways.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization of thiazole and triazole precursors, followed by coupling of the 3-methoxyphenyl and 4-hydroxypiperidine moieties. Key steps:
- Cyclization : Use ethanol or methanol as solvents under reflux (70–80°C) to form the thiazolo-triazole core .
- Coupling Reactions : Employ nucleophilic substitution or Mannich-type reactions to attach substituents. Catalysts like triethylamine improve yields .
- Purification : Recrystallization in ethanol or column chromatography ensures >95% purity. Monitor progress via TLC .
- Optimization Table :
| Step | Parameter | Optimal Range |
|---|---|---|
| Cyclization | Temperature | 70–80°C |
| Coupling | Solvent | DMF or DCM |
| Purification | Method | Column chromatography (silica gel) |
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl groups at δ 5.5–6.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~435) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How should researchers assess the solubility and stability of this compound for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and PBS (for aqueous compatibility). Use UV-Vis spectroscopy to quantify solubility limits .
- Stability : Incubate at 37°C in assay buffers (pH 7.4) over 24–72 hours. Monitor degradation via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and control for variables like passage number and serum concentration .
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out batch-specific impurities .
- Meta-Analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity trends .
Q. What computational strategies can predict the compound’s binding affinity to target proteins, and how can this guide structural modifications?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase for antifungal activity). Prioritize modifications to the piperidine or methoxyphenyl groups to enhance hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction maps .
Q. How can researchers design experiments to study metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors. Identify metabolites via LC-MS/MS .
- Toxicity Screening : Perform Ames tests for mutagenicity and MTT assays on primary hepatocytes. Compare with structural analogs to isolate toxicophores .
Q. What strategies are effective in analyzing enantiomeric purity, given the compound’s chiral centers?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak® columns with hexane/isopropanol mobile phases. Validate enantiomer ratios via circular dichroism .
- Stereoselective Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during coupling steps to control stereochemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for similar analogs?
- Methodological Answer :
- Replicate Conditions : Compare solvent systems (e.g., DMF vs. THF) and catalyst loadings. Use DoE (Design of Experiments) to identify critical factors .
- Side Reaction Monitoring : Track byproducts (e.g., dimerization) via LC-MS and adjust stoichiometry of reagents .
Structure-Activity Relationship (SAR) Studies
Q. What functional group modifications are most promising for enhancing this compound’s bioactivity?
- Methodological Answer :
- Piperidine Substituents : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to improve target binding .
- Thiazole-Triazole Core : Replace methyl groups with ethyl or propyl to modulate lipophilicity and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
